[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C9H14ClF3O2S and a molecular weight of 278.71 g/mol. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, the presence of the trifluoroethyl group suggests potential reactivity under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Scientific Research Applications
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing trifluoroethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals, where the trifluoroethyl group can enhance biological activity and stability.
Industry: It finds applications in the production of specialty chemicals and materials, benefiting from its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the compound’s reactivity, allowing it to interact with various nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Similar compounds to [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride include:
(2,2,2-Trifluoroethyl)benzene: This compound also contains a trifluoroethyl group but differs in its aromatic structure, leading to different reactivity and applications.
2,2,2-Trifluoroethylamine hydrochloride: Another compound with a trifluoroethyl group, primarily used as an intermediate in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combination of a cyclohexyl ring and a methanesulfonyl chloride group, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLZWYSAYWVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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